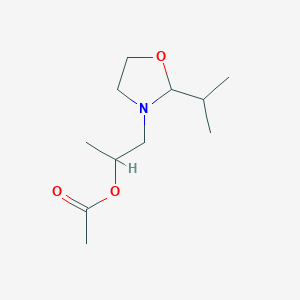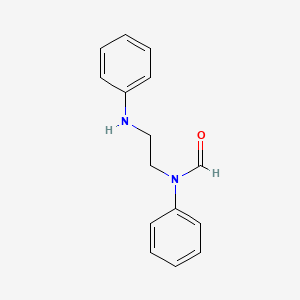
2-Anilinoethyl(phenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilinoethyl(phenyl)formamide is an organic compound that belongs to the class of formamides Formamides are derivatives of formic acid and are characterized by the presence of the formyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinoethyl(phenyl)formamide typically involves the reaction of aniline derivatives with ethyl orthoformate in the presence of an acid catalyst. One efficient method involves using sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which promotes the reaction under mild conditions and yields the desired product in good-to-high yields . Another approach involves the direct N-formylation of anilines using formamide or formic acid in the presence of a deep eutectic solvent ([ChCl][ZnCl2]2), which acts as both a catalyst and solvent .
Industrial Production Methods: Industrial production methods for formamides, including this compound, often involve the carbonylation of ammonia or the aminolysis of ethyl formate. These methods are scalable and provide high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Anilinoethyl(phenyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amides, while reduction can produce amines.
Scientific Research Applications
2-Anilinoethyl(phenyl)formamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Anilinoethyl(phenyl)formamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Formamide: A simpler formamide derivative with similar chemical properties.
N-(2-Hydroxy-5-[(RS)-1-hydroxy-2-{[(SR)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl)formamide: A related compound used in pharmaceuticals.
Uniqueness: 2-Anilinoethyl(phenyl)formamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its formyl group and aniline moiety provide versatility in synthetic and biological contexts, making it a valuable compound in research and industry.
Properties
CAS No. |
55055-34-0 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N-(2-anilinoethyl)-N-phenylformamide |
InChI |
InChI=1S/C15H16N2O/c18-13-17(15-9-5-2-6-10-15)12-11-16-14-7-3-1-4-8-14/h1-10,13,16H,11-12H2 |
InChI Key |
TYZQPNWIYCABIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCN(C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



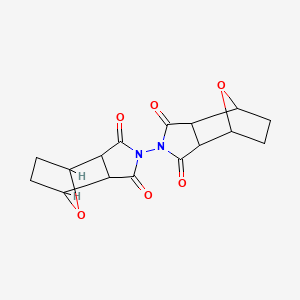



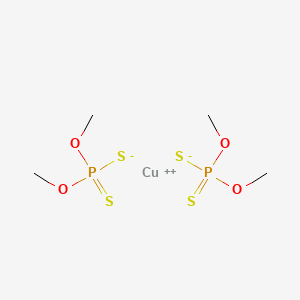


![(3R,4R,5S,7R)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-5-carboximidamide](/img/structure/B12807487.png)
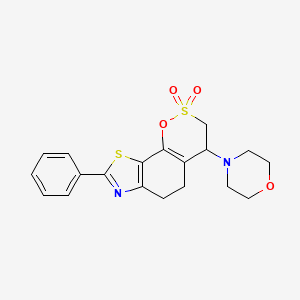
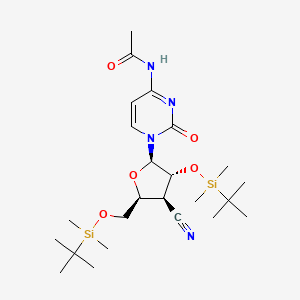
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B12807508.png)

